molecular formula C4H4KN3O2 B1407353 potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate CAS No. 1982950-69-5

potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B1407353
CAS No.: 1982950-69-5
M. Wt: 165.19 g/mol
InChI Key: GVIMUZZFCBOBSU-UHFFFAOYSA-M
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Description

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C4H4KN3O2. It is a potassium salt of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid. This compound is known for its versatile properties, making it valuable in various scientific research fields, including drug synthesis, agricultural studies, and material science investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and aryl halides.

    Oxidation and Reduction: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives .

Scientific Research Applications

Chemistry: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis. Its triazole ring is a prevalent functional group in various pharmaceuticals, making it valuable for drug design and development.

Biology and Medicine: The compound’s triazole ring system is known for its potential biological activities, including antifungal and antibacterial properties. Researchers explore its use in developing new therapeutic agents.

Industry: In material science, potassium salts like this compound are studied for their role in crystal engineering and material synthesis.

Mechanism of Action

The exact mechanism of action for potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is not well-documented. the triazole ring system is known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biological pathways, contributing to the compound’s potential therapeutic effects .

Comparison with Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring system but has a thiol group instead of a carboxylate group.

    Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is an ester derivative of 4-methyl-4H-1,2,4-triazole-3-carboxylic acid.

Uniqueness: Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other derivatives.

Properties

IUPAC Name

potassium;4-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.K/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIMUZZFCBOBSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

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